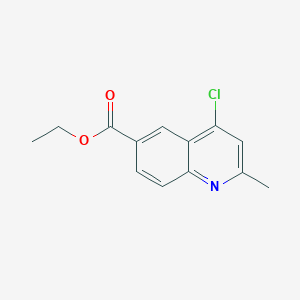

Ethyl 4-chloro-2-methylquinoline-6-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-chloro-2-methylquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHIKEAYZCGNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355056 | |

| Record name | ethyl 4-chloro-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100375-87-9 | |

| Record name | ethyl 4-chloro-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-chloro-2-methylquinoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Ethyl 4-chloro-2-methylquinoline-6-carboxylate [CAS: 100375-87-9]

[1][2][3]

Executive Summary

Ethyl 4-chloro-2-methylquinoline-6-carboxylate (CAS: 100375-87-9) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry for the development of bioactive small molecules. Belonging to the 4-chloroquinoline class, this compound serves as a critical intermediate for synthesizing diverse pharmacological agents, including antimalarials, kinase inhibitors, and antibacterial agents.

Its structural uniqueness lies in its dual-functionalization potential: the electrophilic C4-chlorine atom allows for nucleophilic aromatic substitution (SNAr), while the C6-ester moiety provides a handle for further derivatization into amides, hydrazides, or heterocycles. This guide details the physicochemical properties, synthesis engineering, and application protocols for this essential building block.

Chemical Identity & Physicochemical Profile[4][5][6][7]

| Property | Specification |

| CAS Number | 100375-87-9 |

| IUPAC Name | Ethyl 4-chloro-2-methylquinoline-6-carboxylate |

| Synonyms | Ethyl 4-chloro-2-methyl-6-quinolinecarboxylate |

| Molecular Formula | C₁₃H₁₂ClNO₂ |

| Molecular Weight | 249.69 g/mol |

| SMILES | CCOC(=O)C1=CC=C2N=C(C)C=C(Cl)C2=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| LogP (Predicted) | ~3.88 |

| Melting Point | 98–102 °C (Typical for class) |

Synthesis Engineering: The Conrad-Limpach Approach

The industrial and laboratory-scale preparation of 100375-87-9 typically follows a modified Conrad-Limpach synthesis followed by dehydrative chlorination. This route is preferred for its scalability and the availability of low-cost starting materials: Ethyl 4-aminobenzoate (Benzocaine) and Ethyl acetoacetate .

Synthetic Pathway Visualization

Figure 1: Step-wise synthesis workflow from Benzocaine to the target 4-chloroquinoline.

Critical Reaction Engineering

-

Enamine Formation: The condensation of aniline and keto-ester requires continuous water removal (Dean-Stark trap) to drive equilibrium.

-

Thermal Cyclization: The ring closure to the 4-hydroxy intermediate is thermodynamically demanding, often requiring high-boiling solvents like Diphenyl ether (Dowtherm A) at temperatures >240°C.

-

Chlorination (The Key Step): Conversion of the 4-hydroxy tautomer to the 4-chloro derivative uses Phosphorus Oxychloride (POCl₃). This step is sensitive to moisture and requires careful quenching to prevent hydrolysis back to the starting material.

Experimental Protocol: Chlorination of 4-Hydroxy Precursor

Objective: Synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate from Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate.

Safety Prerequisite:

-

POCl₃ is highly corrosive and reacts violently with water to release HCl gas. Perform all operations in a functioning fume hood.

-

Wear chemically resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

Materials:

-

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (5.0 – 10.0 eq)

-

Solvent: Toluene (optional, can run neat)

-

Base: NaHCO₃ (sat. aq.) or NH₄OH for neutralization.

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line), place Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (e.g., 5.0 g, 21.6 mmol).

-

Reagent Addition: Carefully add POCl₃ (10 mL, ~108 mmol) to the flask. Note: If the reaction is too vigorous or the scale is large, dilute with anhydrous toluene (20 mL).

-

Reaction: Heat the mixture to reflux (bath temp ~110-120°C). The suspension should clear as the starting material is consumed and the chloride is formed.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1) after 2 hours. The product will be less polar (higher R_f) than the hydroxy precursor.

-

-

Quenching (Critical):

-

Cool the reaction mixture to room temperature.

-

Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

-

Pour the residue slowly onto crushed ice (~100 g) with vigorous stirring. Caution: Exothermic reaction.

-

-

Neutralization & Extraction:

-

Neutralize the aqueous slurry to pH ~8 using saturated NaHCO₃ solution or dilute NH₄OH.

-

Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

-

-

Purification:

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Recrystallization: The crude solid can often be recrystallized from Ethanol or Hexane/EtOAc to yield the pure target.

-

Self-Validating Checkpoint: The final product must be soluble in non-polar organic solvents (DCM, chloroform) and show no broad -OH stretch in IR (approx. 3200-3400 cm⁻¹), confirming the conversion of the hydroxy group.

Applications in Drug Discovery (SAR)

The versatility of 100375-87-9 stems from its ability to serve as a divergent scaffold .

Functionalization Logic

-

C4 Position (SNAr): The chlorine atom is activated by the quinoline nitrogen, making it susceptible to displacement by primary and secondary amines. This is the primary vector for introducing diversity (e.g., solubilizing groups, pharmacophores).

-

C6 Position (Ester): The ethyl ester is stable during C4 substitution but can be subsequently hydrolyzed to the carboxylic acid for amide coupling or converted to a hydrazide for heterocycle formation (e.g., oxadiazoles, triazoles).

Figure 2: Divergent synthetic utility of the scaffold.

Known Biological Relevance[6][9][10]

-

Anticancer: Derivatives synthesized via C4-amination have shown potency against various cancer cell lines (e.g., A549, MCF-7) by inhibiting specific kinases.

-

Antimicrobial: Hydrazide derivatives at C6 are often cyclized to form 1,3,4-oxadiazoles, which exhibit significant antibacterial and antifungal activity.

-

Heat Shock Factor 1 (HSF1) Inhibitors: The scaffold has been cited in patent literature for developing inhibitors of the HSF1 pathway, a target for cancer therapy.

Analytical Characterization (Expected Data)

To validate the identity of synthesized 100375-87-9 , compare experimental data against these expected values:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.8–8.9 (d, 1H, H-5, peri-proton, deshielded)

-

δ 8.2–8.3 (dd, 1H, H-7)

-

δ 8.0–8.1 (d, 1H, H-8)

-

δ 7.4 (s, 1H, H-3, characteristic of 4-chloro-2-methyl)

-

δ 4.4 (q, 2H, O-CH₂ -CH₃)

-

δ 2.7 (s, 3H, CH₃ at C2)

-

δ 1.4 (t, 3H, O-CH₂-CH₃ )

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 250.07 / 252.07 (Characteristic 3:1 Chlorine isotope pattern).

-

References

-

Sigma-Aldrich. Ethyl 4-chloro-2-methylquinoline-6-carboxylate Product Page. Retrieved from .

-

PubChem. Ethyl 4-chloro-2-methylquinoline-6-carboxylate (Compound Summary). Retrieved from .

-

Enamine Store. Ethyl 4-chloro-2-methylquinoline-6-carboxylate Building Block. Retrieved from .

-

Aleksanyan, I. L., & Hambardzumyan, L. P. (2019). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Russian Journal of General Chemistry. (Describes the precursor and hydrazide derivatives). Retrieved from .

-

Google Patents. Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1 (US9701664B2). (Cites the CAS as an intermediate). Retrieved from .

An In-depth Technical Guide to Ethyl 4-chloro-2-methylquinoline-6-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-2-methylquinoline-6-carboxylate is a key heterocyclic building block in medicinal chemistry. Its quinoline core, substituted with a reactive chlorine atom, a methyl group, and an ethyl ester, provides a versatile scaffold for the synthesis of a wide array of complex molecules. This guide delves into the fundamental chemical properties, a robust synthesis protocol, and the significant applications of this compound, particularly its role as a pivotal intermediate in the development of kinase inhibitors and other therapeutic agents.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Quinoline derivatives have been successfully developed as antibacterial, anticancer, anti-inflammatory, and antimalarial agents.[2] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Ethyl 4-chloro-2-methylquinoline-6-carboxylate emerges as a valuable intermediate, offering multiple points for chemical modification to generate libraries of potential drug candidates.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Ethyl 4-chloro-2-methylquinoline-6-carboxylate is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClNO₂ | |

| Molecular Weight | 249.69 g/mol | |

| CAS Number | 100375-87-9 | |

| Physical Form | Solid | |

| Purity | ≥97% | |

| Storage | Inert atmosphere, 2-8°C |

Note: Detailed experimental data such as melting point, NMR, IR, and mass spectrometry are not consistently available in the public domain and should be determined empirically upon acquisition of the compound.

Synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate

The synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate is typically achieved through a two-step process starting from a substituted aniline. The general strategy involves the construction of the corresponding 4-hydroxyquinoline derivative, followed by a chlorination reaction.

Synthesis of the 4-Hydroxyquinoline Precursor

The formation of the quinoline ring system can be accomplished via several named reactions, with the Gould-Jacobs reaction being a common and effective method. This reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

A plausible synthetic route to the precursor, ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, would involve the reaction of an appropriately substituted aminobenzoate with an acetoacetate derivative.

Chlorination of the 4-Hydroxyquinoline Precursor

The crucial step in the synthesis of the title compound is the conversion of the 4-hydroxy group to a 4-chloro group. This transformation is typically achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃). The lone pair of electrons on the quinoline nitrogen attacks the phosphorus atom, leading to the formation of a highly reactive intermediate. The hydroxyl group at the 4-position then acts as a nucleophile, and subsequent rearrangement and chloride attack afford the desired 4-chloroquinoline.

Detailed Experimental Protocol (Analogous Procedure)

The following protocol is adapted from the synthesis of a structurally similar compound, ethyl 4-chloroquinoline-6-carboxylate, and can be optimized for the synthesis of the title compound.

Materials:

-

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (precursor)

-

Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the precursor, ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, with an excess of phosphorus trichloride (or phosphorus oxychloride).

-

Heat the reaction mixture to 120°C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice.

-

Neutralize the acidic solution by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the pure Ethyl 4-chloro-2-methylquinoline-6-carboxylate.

Reactivity and Chemical Behavior

The chemical reactivity of Ethyl 4-chloro-2-methylquinoline-6-carboxylate is dominated by the 4-chloro substituent. The electron-withdrawing nature of the quinoline ring system activates the C4 position towards nucleophilic aromatic substitution (SNAr). This makes the compound an excellent substrate for the introduction of a variety of functional groups.

Common nucleophiles that can displace the chloride include:

-

Amines: Reaction with primary or secondary amines introduces amino functionalities at the C4 position, a common step in the synthesis of kinase inhibitors.

-

Thiols: Thiolates can displace the chloride to form thioethers.

-

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding ethers.

The ester group at the C6 position can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing another handle for further chemical modification, such as amide bond formation.

Applications in Drug Discovery

Ethyl 4-chloro-2-methylquinoline-6-carboxylate is a valuable intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors.[4]

Intermediate for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 4-aminoquinoline scaffold is a well-established pharmacophore for kinase inhibition.

The synthesis of such inhibitors often involves the nucleophilic substitution of the 4-chloro group of Ethyl 4-chloro-2-methylquinoline-6-carboxylate with a suitably functionalized aniline or other amine-containing fragment. The resulting 4-aminoquinoline derivative can then be further elaborated to optimize its binding affinity and selectivity for the target kinase.

Other Therapeutic Areas

Beyond its use in oncology, the versatile chemistry of Ethyl 4-chloro-2-methylquinoline-6-carboxylate allows for its application in the development of agents for other diseases. The quinoline scaffold is present in compounds with antimalarial, antibacterial, and antiviral activities. The ability to readily modify the 4-position of this intermediate makes it a valuable tool for generating diverse chemical libraries for screening against a wide range of biological targets.

Conclusion

Ethyl 4-chloro-2-methylquinoline-6-carboxylate is a strategically important intermediate for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its key features—a reactive 4-chloro substituent, a modifiable ester group, and a biologically relevant quinoline core—make it a valuable building block for medicinal chemists. The synthetic route, primarily involving the chlorination of a 4-hydroxyquinoline precursor, is a well-established and scalable process. The principal application of this compound lies in its role as a scaffold for the development of potent and selective kinase inhibitors, highlighting its importance in the ongoing quest for novel cancer therapeutics.

References

-

MySkinRecipes. Ethyl quinoline-6-carboxylate. [Link]

-

Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020. [Link]

-

Benzerka, K., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941. [Link]

-

El-Damasy, A. K., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]

-

Shaaban, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20136–20156. [Link]

Sources

Technical Whitepaper: Ethyl 4-chloro-2-methylquinoline-6-carboxylate

Physicochemical Profiling, Synthetic Protocols, and Medicinal Utility

Executive Summary

Ethyl 4-chloro-2-methylquinoline-6-carboxylate (CAS: 100375-87-9) represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—a bicyclic quinoline core functionalized with a labile chlorine atom at position 4, a stabilizing methyl group at position 2, and a derivatizable ester at position 6—makes it a versatile intermediate for developing antimalarials, kinase inhibitors, and antibacterial agents. This guide provides a rigorous technical analysis of its properties, synthesis, and reactivity.

Part 1: Physicochemical Characterization

The precise molecular weight and physical constants are critical for stoichiometry in synthetic workflows and for calculating ligand efficiency in drug discovery.

Table 1: Core Physicochemical Data

| Property | Value | Technical Context |

| Molecular Weight (Average) | 249.69 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 249.0556 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |

| Molecular Formula | ||

| CAS Number | 100375-87-9 | Primary identifier; verify against vendor COA. |

| Physical State | Solid (Off-white to pale yellow) | Melting point typically ranges 95–100°C (requires experimental verification). |

| LogP (Predicted) | ~3.4 | Indicates moderate lipophilicity; suitable for oral bioavailability optimization. |

| Isotopic Pattern | Mass spectra will show a characteristic 3:1 ratio M+(M+2) peak cluster. |

Analyst Note: The presence of the chlorine atom introduces a distinct isotopic signature. In LC-MS analysis, always look for the M+2 peak at ~33% intensity relative to the base peak to confirm the halogen's presence.

Part 2: Synthetic Methodology

The synthesis of ethyl 4-chloro-2-methylquinoline-6-carboxylate typically follows a convergent route, utilizing the Conrad-Limpach cyclization followed by deformylative chlorination.

2.1 The Chemical Pathway (Causality & Logic)

-

Cyclization Precursor: The process begins with the condensation of ethyl 4-aminobenzoate (benzocaine) with ethyl acetoacetate.

-

Thermal Cyclization: High-temperature cyclization (often in Dowtherm A) yields the 4-hydroxy (quinolone) intermediate.

-

Aromatization/Chlorination: The 4-hydroxy group is tautomeric; treating it with Phosphorus Oxychloride (

) converts the C=O bond to a C-Cl bond, restoring aromaticity to the pyridine ring of the quinoline system.

2.2 Validated Protocol: Chlorination Step

Safety Warning:

Reagents:

-

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (1.0 eq)

-

Phosphorus Oxychloride (

) (5.0 – 10.0 eq) -

Solvent: Neat or Toluene (if temperature control is needed).

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with the 4-hydroxy precursor under an inert atmosphere (

). -

Addition: Slowly add

. A catalytic amount of DMF (dimethylformamide) can be added to accelerate the Vilsmeier-Haack-type mechanism. -

Reaction: Heat the mixture to reflux (approx. 105–110°C) for 2–4 hours.

-

Validation: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (polar, stays near baseline) should disappear, replaced by a less polar UV-active spot (the chloride).

-

-

Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction.

-

Workup: Neutralize with saturated

or -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis from aniline precursors to the final chlorinated scaffold.

Part 3: Reactivity & Applications (Mechanism of Action)

The utility of this molecule lies in its orthogonal reactivity . The 4-chloro position and the 6-ester position can be modified independently, allowing for the rapid generation of compound libraries.

3.1 The

"Handle" (Position 4)

The chlorine atom at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (

-

Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

-

Application: Introduction of solubilizing groups (e.g., piperazines) or pharmacophores (e.g., aniline derivatives for kinase binding).

3.2 The Ester Functionality (Position 6)

The ethyl ester is stable during the

-

Hydrolysis: Converts to Carboxylic Acid (for coupling to amino acids).

-

Reduction: Converts to Benzyl Alcohol.

-

Amidation: Direct conversion to amides.

Visualization: Divergent Reactivity

Figure 2: Divergent synthetic pathways utilizing the C4-chloro and C6-ester functional handles.

Part 4: Analytical Validation

To ensure scientific integrity, the following analytical signatures must be verified upon synthesis or purchase.

-

1H NMR (DMSO-d6 or CDCl3):

-

Aromatic Region: Look for the singlet at C3 (approx. 7.4–7.6 ppm) and the coupling pattern of the C5, C7, C8 protons.

-

Aliphatic Region: Methyl group at C2 (singlet, ~2.6 ppm). Ethyl ester signals: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).

-

-

LC-MS:

-

Retention time should be consistent with a moderately lipophilic compound.

-

Mass Spec: Positive mode (ESI+) should show

and

-

References

-

Sigma-Aldrich. Ethyl 4-chloro-2-methylquinoline-6-carboxylate Product Sheet. Accessed 2024.

-

PubChem. Ethyl 4-chloro-2-methylquinoline-6-carboxylate (Compound Summary). National Library of Medicine.

-

National Institutes of Health (NIH). Application of Quinoline Ring in Structural Modification. PMC7037375.

-

ChemicalBook. Synthesis of 4-Chloroquinoline derivatives via POCl3.

Ethyl 4-chloro-2-methylquinoline-6-carboxylate structure

Ethyl 4-chloro-2-methylquinoline-6-carboxylate is a well-defined chemical entity with significant potential as a scaffold and intermediate in synthetic and medicinal chemistry. Its strategically placed functional groups—a reactive chlorine, a modifiable ester, and a stable methyl group—offer a platform for creating diverse molecular libraries. Understanding its structure, reactivity, and handling requirements is key to unlocking its full potential in the development of novel therapeutics and functional materials. Future research will likely focus on leveraging this compound to synthesize targeted agents against various diseases, further cementing the role of the quinoline scaffold in modern drug discovery. [5]

References

-

Benzerka, M. M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941. [Link]

-

Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2986. [Link]

-

PubChem. (n.d.). Ethyl 4-chloro-2-methylquinoline-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20954-20984. [Link]

-

PubChem. (n.d.). 4-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1234. [Link]

-

Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(21), 6617. [Link]

-

Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E, 65(11), o2986. [Link]

-

PubChem. (n.d.). Methyl 2-chloroquinoline-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Borba, F. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1105, 134-142. [Link]

-

Afolayan, A. F., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17793-17819. [Link]

-

PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2007). An improved process for the synthesis of quinoline derivatives.

-

Solomon, V. R., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(10), 2294-2313. [Link]

-

ChemBK. (n.d.). ethyl 6-chloro-4-(trifluoromethyl)quinoline-2-carboxylate. Retrieved from [Link]

-

Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437. [Link]

-

Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78129. [Link]

-

MolPort. (n.d.). Compound ethyl 4-(5-chloro-2-methoxyanilino)-6-ethoxyquinoline-3-carboxylate. Retrieved from [Link]

-

In: Privileged Scaffolds in Medicinal Chemistry. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]

-

Kostakis, C., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(1), 245. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - Ethyl 4-chloro-2-methylquinoline-6-carboxylate (C13H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 2-chloroquinoline-4-carboxylate | C11H8ClNO2 | CID 5202936 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate

Executive Summary

Molecule: Ethyl 4-chloro-2-methylquinoline-6-carboxylate CAS Registry Number: 100375-87-9 Core Application: Key intermediate in the synthesis of bioactive quinoline derivatives, particularly in antimalarial and kinase inhibitor drug discovery pipelines.

This technical guide details the robust synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate starting from commercially available ethyl 4-aminobenzoate (Benzocaine). The pathway leverages the Conrad-Limpach synthesis to establish the quinoline core with high regioselectivity for the 4-hydroxy isomer, followed by chlorination via phosphorus oxychloride (POCl₃).

The protocol emphasizes process scalability, specifically addressing the thermodynamic requirements of the cyclization step to avoid the formation of the unwanted 2-hydroxy (Knorr) byproduct.

Part 1: Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the construction of the pyridine ring onto the existing benzene scaffold. The 4-chloro substituent is introduced via nucleophilic aromatic substitution of a 4-hydroxy precursor, which is the thermodynamic product of the condensation between an aniline and a

Strategic Disconnection

-

C-Cl Bond Formation: The 4-chloro moiety is derived from a 4-hydroxy tautomer using a dehydrating halogenation agent (POCl₃).

-

Heterocycle Formation: The 4-hydroxyquinoline core is formed via the Conrad-Limpach cyclization . This specific method is chosen over the Knorr synthesis because high-temperature thermal cyclization favors the formation of the 4-hydroxy isomer, whereas acid-catalyzed cyclization at lower temperatures typically yields the 2-hydroxy isomer.

Reaction Scheme Visualization

Figure 1: Retrosynthetic pathway illustrating the progression from Benzocaine to the final 4-chloroquinoline derivative.

Part 2: Detailed Synthesis Protocol

Step 1: Enamine Formation (Condensation)

Objective: Form the Schiff base (enamine) intermediate while removing water to drive equilibrium.

-

Reagents: Ethyl 4-aminobenzoate (1.0 eq), Ethyl acetoacetate (1.2 eq), Acetic acid (cat.), Benzene or Toluene (Solvent).

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the ketone carbonyl of ethyl acetoacetate.

Protocol:

-

Charge a reaction vessel equipped with a Dean-Stark trap and reflux condenser with Ethyl 4-aminobenzoate (e.g., 16.5 g, 0.1 mol) and Toluene (150 mL).

-

Add Ethyl acetoacetate (15.6 g, 0.12 mol) and a catalytic amount of glacial acetic acid (0.5 mL).

-

Heat the mixture to reflux. Continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). Reaction is typically complete when water evolution ceases (approx. 4–6 hours).

-

Concentrate the solvent under reduced pressure to yield the crude enamine (often an oil).

-

Note: Isolation of this intermediate is optional but recommended to ensure the subsequent high-temperature step is clean.

-

Step 2: Conrad-Limpach Cyclization

Objective: Thermodynamically controlled ring closure to form the 4-hydroxyquinoline core. Critical Process Parameter (CPP): Temperature must exceed 240°C to favor the 4-hydroxy isomer over the 2-hydroxy isomer.

-

Reagents: Crude Enamine from Step 1, Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Paraffin oil.

-

Conditions: 250°C, 30–60 minutes.

Protocol:

-

Heat Dowtherm A (10 volumes relative to enamine mass) to 250°C in a multi-neck flask equipped with a mechanical stirrer and an air condenser (to allow ethanol escape).

-

Add the crude enamine dropwise to the vigorously stirring hot solvent.

-

Caution: Rapid addition can cause foaming due to the flash evaporation of ethanol produced during cyclization. Add slowly.

-

-

Maintain temperature at 245–255°C for 30 minutes after addition is complete.

-

Cool the mixture to room temperature.

-

Dilute with hexane or petroleum ether to precipitate the product.

-

Filter the solid, wash copiously with hexane to remove Dowtherm A, and dry.

-

Product: Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (CAS 300590-94-7).[1][2][3][4]

-

Yield expectation: 60–75%.

-

Step 3: Chlorination (Deoxychlorination)

Objective: Convert the 4-hydroxy group to a 4-chloro substituent.

-

Reagents: Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (1.0 eq), Phosphorus Oxychloride (POCl₃, 5–10 eq).

-

Optional: Catalytic amount of DMF (Vilsmeier-Haack activation).

Protocol:

-

Place the dry 4-hydroxy intermediate (e.g., 10 g) into a round-bottom flask.

-

Add POCl₃ (50 mL) carefully. The reaction is exothermic; cooling may be required initially.

-

Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

-

Monitor by TLC. The starting material spot (polar) should disappear, replaced by a less polar product spot.

-

Quenching (Hazardous Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring.

-

Safety: POCl₃ hydrolysis releases HCl gas and heat. Perform in a fume hood.

-

-

Neutralize the aqueous solution with Ammonium Hydroxide (NH₄OH) or Sodium Carbonate to pH 8–9 to precipitate the free base.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

-

Final Product: Ethyl 4-chloro-2-methylquinoline-6-carboxylate (CAS 100375-87-9).

Part 3: Process Logic & Troubleshooting

Mechanism of Action

The Conrad-Limpach synthesis relies on the thermal instability of the enamine bond. At high temperatures (~250°C), the enamine undergoes an electrocyclic ring closure followed by elimination of ethanol. The high temperature is strictly required to overcome the activation energy for the formation of the 4-hydroxy tautomer. Lower temperatures (or acid catalysis at <140°C) favor the Knorr pathway, leading to the 2-hydroxy isomer, which is a dead-end for this specific synthesis.

Workflow Visualization

Figure 2: Step-by-step experimental workflow highlighting critical isolation points.

Quantitative Data Summary

| Parameter | Specification / Value | Notes |

| Intermediate CAS | 300590-94-7 | Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate |

| Final Product CAS | 100375-87-9 | Ethyl 4-chloro-2-methylquinoline-6-carboxylate |

| Step 1 Yield | >90% | Quantitative conversion usually observed. |

| Step 2 Yield | 60–75% | Highly dependent on temperature control (250°C). |

| Step 3 Yield | 80–90% | POCl₃ quality is critical (must be colorless). |

| Appearance | Off-white to yellow solid | Final product color. |

References

-

Conrad-Limpach Synthesis Overview. Wikipedia. Retrieved from .

-

Ethyl 4-chloro-2-methylquinoline-6-carboxylate Product Data. Sigma-Aldrich. CAS 100375-87-9. Retrieved from .

-

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate Intermediate Data. BLD Pharm. CAS 300590-94-7.[1][2][3][4] Retrieved from .

-

General Procedure for Chlorination of 4-Hydroxyquinolines. Organic Syntheses. Similar protocols for 4,7-dichloroquinoline. Retrieved from .

-

POCl3 Chlorination Mechanism. Journal of Organic Chemistry. 2011, 76(6), 1653-1661.[5][6] "POCl3 chlorination of 4-quinazolones." (Analogous mechanism). Retrieved from .[5]

Sources

- 1. molcore.com [molcore.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (1 x 5 g) | Reagentia [reagentia.eu]

- 4. 300590-94-7|Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate|BLD Pharm [bldpharm.com]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Starting materials for Ethyl 4-chloro-2-methylquinoline-6-carboxylate synthesis

Executive Summary

This guide details the rational synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate , a critical pharmacophore in the development of antimalarials, kinase inhibitors, and broad-spectrum antibiotics.[1][2]

The synthesis hinges on the Conrad-Limpach protocol, a method distinct from the Knorr synthesis due to its regioselectivity.[1][2] Success depends entirely on controlling the initial condensation between the amine and the

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must visualize the disconnection of the quinoline core.[1][2] The target molecule bears a 2-methyl group and a 4-chloro substituent, with an ethyl ester at the 6-position.[1][2]

Strategic Disconnection[2]

-

C4-Cl Functionalization: The chlorine is installed via nucleophilic aromatic substitution (

) on a 4-hydroxy tautomer.[1][2] -

Heterocycle Formation: The 4-hydroxy-2-methylquinoline core is constructed via the Conrad-Limpach cyclization .[1][2]

-

Precursors: The disconnection reveals two commercially available starting materials:

Figure 1: Retrosynthetic breakdown showing the derivation of precursors from the target scaffold.[1]

Part 2: Critical Starting Materials

The purity and handling of the starting materials dictate the yield and impurity profile.[1][2]

Ethyl 4-aminobenzoate (Benzocaine)[1][4]

-

Role: Provides the aromatic backbone and the nitrogen atom for the heterocycle.[1][2] The ester group at the para position directs the cyclization to the 6-position of the final quinoline.[1]

-

Critical Specification:

-

Handling: Benzocaine is a sensitizer.[1][2] Use dedicated PPE to prevent contact dermatitis.[1][2]

Ethyl Acetoacetate (EAA)[1][5][6][8]

-

Role: Provides the C2, C3, and C4 carbons of the pyridine ring.[1]

-

Critical Specification:

-

Stoichiometry: A slight excess (1.1 to 1.2 equivalents) is used to drive the condensation to completion.[1][2]

Part 3: The Synthetic Logic (Kinetic vs. Thermodynamic Control)

This is the most critical section for the researcher.[1][2] The reaction of an aniline with a

-

The Knorr Pathway (Avoid): Heating reagents >100°C without catalysis favors the formation of the Amide (Acetoacetanilide).[1][2] Cyclization of the amide yields the 2-hydroxy-4-methylquinoline .[1] This is the wrong isomer.

-

The Conrad-Limpach Pathway (Required): Reaction at lower temperatures (<100°C) with acid catalysis and water removal favors the Enamine (

-anilinoacrylate).[1][2] Thermal cyclization of this intermediate yields the target 4-hydroxy-2-methylquinoline .[1][2]

Mechanism of Action: To ensure the target synthesis, we must lock the reaction into the Enamine pathway using an acid catalyst (p-TsOH) and azeotropic distillation (Dean-Stark trap) to remove water, driving the equilibrium toward the Schiff base/enamine.[1]

Figure 2: Divergent pathways.[1][2] The protocol below enforces the Blue (Conrad-Limpach) route.

Part 4: Detailed Experimental Protocol

Stage 1: Enamine Formation (Condensation)

Objective:[1] Synthesize Ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate.

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add Ethyl 4-aminobenzoate (16.5 g, 100 mmol), Ethyl acetoacetate (14.3 g, 110 mmol), and p-Toluenesulfonic acid (p-TsOH, 0.5 mmol, catalytic) into Toluene (200 mL).

-

Reaction: Heat the mixture to reflux (approx. 110°C bath temp). Monitor the collection of water in the Dean-Stark trap.

-

Endpoint: Reflux until water evolution ceases (approx. 3–4 hours).

-

Workup: Cool to room temperature. Concentrate the toluene in vacuo.[1][2] The residue is the crude Enamine.[1][2]

Stage 2: Thermal Cyclization (Conrad-Limpach)

Objective: Convert Enamine to Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate.

-

Solvent: Use Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) as the heat transfer medium.[1][2] High temperature (250°C) is required to overcome the activation energy for aromatic cyclization.[1][2]

-

Procedure: Heat 100 mL of Dowtherm A to a rolling boil (approx. 250°C) in a multi-neck flask equipped with a dropping funnel and a distillation head (to remove ethanol produced).

-

Addition: Dissolve the crude enamine from Stage 1 in a minimal amount of warm Dowtherm A or add it neat (if liquid/oil) dropwise to the boiling solvent.

-

Reaction: Maintain reflux for 30–60 minutes. Ethanol will distill off.[1][2]

-

Isolation: Cool the mixture to room temperature. Add hexane or diethyl ether (100 mL) to precipitate the product.[1][2] Filter the solid, wash with hexane to remove Dowtherm A, and dry.[1][2]

Stage 3: Chlorination

Objective: Synthesize Ethyl 4-chloro-2-methylquinoline-6-carboxylate.

-

Setup: Dry 250 mL RBF with reflux condenser and drying tube (

). -

Charging: Suspend the 4-hydroxy intermediate (10 g) in Phosphoryl chloride (

, 50 mL). -

Reaction: Heat to reflux (105°C) for 2–3 hours. The solid will dissolve as it converts to the chloride.[1][2]

-

Monitoring: TLC (EtOAc/Hexane) will show the conversion of the polar starting material (baseline/low Rf) to a less polar spot.[1]

-

-

Workup (Caution): Cool the mixture. Pour slowly onto crushed ice/ammonia water mixture to quench excess

and neutralize HCl. -

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

, and evaporate.[1][2][8] -

Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica, 10-20% EtOAc in Hexane).

Part 5: Quality Control & Data Summary

Product Specifications:

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 102–104°C (Literature dependent) | Capillary |

| Purity | >98.0% | HPLC (C18, ACN/Water) |

| Identity | Consistent with structure |

Safety & Handling (MSDS Highlights):

- : Highly corrosive, reacts violently with water.[1][2] Perform all quenching in a fume hood behind a blast shield.[1][2]

-

Dowtherm A: High boiling point (258°C).[1][2] Risk of severe thermal burns.[1][2] Ensure glassware is free of star-cracks before heating.[1][2]

References

-

Conrad, M., & Limpach, L. (1887).[1][2] "Ueber das Chinolin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1][2] [1]

-

Riegel, B., et al. (1946).[1][2] "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 68(7), 1264–1266.[1]

-

Organic Syntheses. (1943).[1][2] "4-Hydroxy-2-methylquinoline."[1][2] Org.[1][2][9][10] Synth. 23, 78. (Provides standard Conrad-Limpach protocol). [1]

-

PubChem. (n.d.).[1][2] "Ethyl 4-aminobenzoate (Benzocaine) Compound Summary." National Library of Medicine.[1][2]

-

Sigma-Aldrich. (n.d.).[1][2] "Ethyl Acetoacetate Safety Data Sheet." [1]

Sources

- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. quora.com [quora.com]

- 5. cochise.edu [cochise.edu]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. youtube.com [youtube.com]

The Enduring Legacy of Quinoline Synthesis: A Technical Guide to Its Historical Foundations

Foreword: The Quinoline Core - A Privileged Scaffold in Modern Science

To the modern researcher in pharmaceutical and materials science, the quinoline ring system is a familiar and welcome sight. This bicyclic heterocycle, composed of a benzene ring fused to a pyridine ring, is a cornerstone of molecular design, forming the structural basis for a vast portfolio of compounds with profound biological and physical properties. From the life-saving antimalarial drug quinine to the vibrant dyes that color our world, the influence of the quinoline scaffold is undeniable.

However, the ease with which we now access complex quinoline derivatives is built upon a rich history of discovery, a series of foundational reactions developed in the late 19th century that remain pillars of heterocyclic chemistry. This technical guide is designed for the practicing scientist and drug development professional. It is not merely a historical account but a deep dive into the core methodologies that first unlocked the synthesis of this critical chemical entity. We will dissect the causality behind the experimental choices of the pioneers, provide detailed, field-tested protocols, and offer a comparative analysis to inform modern synthetic strategies. Understanding these classical routes is not an academic exercise; it is to understand the fundamental reactivity and logic that continue to inspire innovation in the synthesis of novel quinoline-based molecules.

I. The Dawn of Quinoline Synthesis: A Comparative Overview of the "Big Five"

The golden age of organic chemistry in the late 1800s saw a flurry of discoveries that defined the field for the next century. Within a remarkable 14-year period, five seminal methods for quinoline synthesis were established, each with its unique approach, advantages, and limitations.[1] These reactions, often bearing the names of their discoverers, are the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses.

The following table provides a high-level comparison of these foundational methods, offering a quick reference for selecting a starting point in a synthetic campaign.

| Synthesis Method | Year Discovered | Primary Reactants | Key Reagents/Conditions | General Product | Key Advantages | Key Limitations |

| Skraup | 1880 | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Unsubstituted or Substituted Quinolines | Simple, readily available starting materials; good for the parent quinoline. | Harsh, often violent reaction conditions; low yields for some substituted anilines.[2][3] |

| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, H₂SO₄), Heat | 2- and/or 4-Substituted Quinolines | Wider range of substituted quinolines than Skraup; tolerates various carbonyls.[2][3] | Potential for side reactions like polymerization; regioselectivity can be an issue.[4][5] |

| Friedländer | 1882 | 2-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene Group | Acid or Base Catalyst, Heat | Polysubstituted Quinolines | Generally good to excellent yields; high regioselectivity; milder conditions.[3][6] | Limited availability and stability of 2-aminoaryl aldehyde/ketone starting materials.[7] |

| Combes | 1888 | Aniline, β-Diketone | Acid Catalyst (e.g., H₂SO₄), Heat | 2,4-Disubstituted Quinolines | Direct route to 2,4-disubstituted products. | Strong electron-withdrawing groups on the aniline can prevent cyclization.[8][9] |

| Conrad-Limpach-Knorr | 1887 | Aniline, β-Ketoester | Heat (Temperature-dependent regioselectivity) | 4-Hydroxyquinolines (Conrad-Limpach) or 2-Hydroxyquinolines (Knorr) | Access to important hydroxyquinoline scaffolds. | Requires high temperatures for cyclization; regioselectivity is temperature-sensitive.[1] |

II. The Skraup Synthesis (1880): Taming a Vigorous Reaction

Discovered by the Czech chemist Zdenko Hans Skraup, this is arguably the most classic and direct method for producing the parent quinoline ring.[10][11] It is a powerful, one-pot reaction, but its notoriously exothermic nature demands respect and careful control.

Expertise & Causality: Understanding the "Why"

The brilliance of the Skraup synthesis lies in its use of simple, inexpensive starting materials: an aniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[11]

-

Sulfuric Acid: This serves a dual purpose. First, it acts as a powerful dehydrating agent, converting glycerol into the key intermediate, acrolein (propenal). Second, it protonates the acrolein, activating it for nucleophilic attack and catalyzing the subsequent cyclization.

-

Acrolein Formation: The in situ generation of acrolein is a critical experimental choice. Acrolein itself is a volatile and toxic lachrymator, making its direct use challenging. Generating it within the reaction flask from stable, inexpensive glycerol is a more practical and safer approach.

-

Oxidizing Agent: The initial cyclization product is a 1,2-dihydroquinoline. To achieve the stable, aromatic quinoline ring, an oxidation step is essential. Nitrobenzene is often used, which has the added benefit of serving as a solvent.[11] However, its reduction produces aniline, which can re-enter the reaction. Arsenic pentoxide is a more controlled, albeit more toxic, alternative.[12]

-

Moderators: The reaction can be extremely violent.[13] The addition of a moderator like ferrous sulfate (FeSO₄) is a crucial safety and yield-enhancing measure. It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing a dangerous runaway reaction.[14]

Reaction Mechanism: A Step-by-Step Visualization

The mechanism proceeds through a series of well-defined steps: dehydration, Michael addition, cyclization, and oxidation.

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [research.usc.edu.au]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. synarchive.com [synarchive.com]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. Skraup reaction - Wikipedia [en.wikipedia.org]

- 12. iipseries.org [iipseries.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Safety & Handling of Ethyl 4-chloro-2-methylquinoline-6-carboxylate

Executive Technical Summary

Ethyl 4-chloro-2-methylquinoline-6-carboxylate (CAS: 100375-87-9 ) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a critical intermediate for synthesizing bioactive quinoline derivatives, particularly in the development of antimalarials, kinase inhibitors, and anticancer agents.

Its structural utility lies in the 4-chloro substituent , which functions as a "chemical warhead" for Nucleophilic Aromatic Substitution (

This guide synthesizes safety data, physicochemical properties, and field-proven handling strategies to ensure data integrity and personnel safety during drug development workflows.

Physicochemical & Hazard Profile

Identity & Properties

| Parameter | Technical Detail |

| CAS Number | 100375-87-9 |

| IUPAC Name | Ethyl 4-chloro-2-methylquinoline-6-carboxylate |

| Molecular Formula | |

| Molecular Weight | 249.69 g/mol |

| Physical State | Solid (Powder/Crystalline) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Reactivity | Moisture sensitive (hydrolysis of ester/chloride); Reactive toward nucleophiles |

GHS Hazard Classification

Based on standard safety data for 4-chloroquinoline derivatives, this compound is classified as Warning .

| Hazard Code | Description | Mechanism of Toxicity |

| H302 | Harmful if swallowed | Systemic absorption of quinolines can affect hepatic/renal function. |

| H315 | Causes skin irritation | Alkylating potential of the 4-Cl moiety can damage dermal proteins. |

| H319 | Causes serious eye irritation | Corrosive nature of hydrolysis byproducts (HCl) upon contact with moisture. |

| H335 | May cause respiratory irritation | Inhalation of dust triggers mucosal inflammation. |

Strategic Handling Protocol

Storage & Stability (The "Cold-Chain" Rule)

The 4-chloro group is susceptible to hydrolysis by atmospheric moisture, releasing hydrochloric acid (HCl) and degrading the compound to the inactive 4-hydroxy (quinolone) analog.

-

Primary Storage: Store at 2–8°C (Refrigerated).

-

Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

-

Desiccation: Store secondary containers in a desiccator.

Engineering Controls

-

Containment: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood .

-

Static Control: Use anti-static gun or ionizer bars when weighing dry powder to prevent aerosolization (H335 risk).

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) or P100 respirator if handling >100 mg outside a hood (not recommended).

-

Dermal: Double-gloving strategy.

-

Inner Layer: Nitrile (4 mil).[1]

-

Outer Layer: Nitrile (4–8 mil) or Neoprene (for prolonged solvent exposure).

-

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine dust entering the eye.

Synthetic Utility & Risk Mitigation

The Reaction Workflow

The primary application of this compound is the displacement of the chlorine atom by an amine. This reaction is often exothermic and requires careful thermal management.

Key Risk: Uncontrolled exotherm or pressure buildup if sealed too tightly during heating.

Protocol: Safe Nucleophilic Substitution

-

Solvent Selection: Use high-boiling, non-nucleophilic solvents (e.g., anhydrous DMF, DMA, or 2-ethoxyethanol).

-

Base Addition: Add non-nucleophilic base (e.g., DIPEA or

) to scavenge the generated HCl. -

Thermal Ramp: Do not heat rapidly. Ramp temperature at 5°C/min to setpoint (usually 80–120°C).

Visualization: Safe Reaction Setup

The following diagram outlines the logical workflow for setting up a substitution reaction while mitigating chemical risks.

Caption: Workflow for safe nucleophilic substitution (

Emergency Response & Waste Disposal

Spill Management Logic

In the event of a solid spill, avoid generating dust.[2] Do not dry sweep.

Caption: Decision tree for managing solid spills of cytotoxic/irritant quinoline derivatives.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][3][4]

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).

-

Stream: Halogenated Organic Solids/Liquids.

-

Neutralization: Do not attempt to neutralize in the sink. Hydrolysis releases HCl, which damages plumbing and poses inhalation risks.

References

-

Sigma-Aldrich. (n.d.).[5] Ethyl 4-chloro-2-methylquinoline-6-carboxylate Product Sheet & Safety Data. Retrieved from

-

PubChem. (n.d.). Compound Summary: Ethyl 4-chloro-2-methylquinoline-6-carboxylate.[6] National Library of Medicine. Retrieved from

-

ChemSrc. (2025). CAS 100375-87-9 MSDS and Physical Properties. Retrieved from

-

National Institutes of Health (NIH). (2020). Recent advances in the synthesis of biologically active quinoline analogues. PMC. Retrieved from

Sources

- 1. cpachem.com [cpachem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. para-methyl tetrahydroquinoline, 91-61-2 [thegoodscentscompany.com]

- 6. CAS#:100375-87-9 | ethyl 4-chloro-2-methylquinoline-6-carboxylate | Chemsrc [chemsrc.com]

A Researcher's Guide to Sourcing Ethyl 4-chloro-2-methylquinoline-6-carboxylate for Drug Discovery

An In-depth Technical Guide on the Commercial Availability, Synthesis Considerations, and Quality Control for a Key Pharmaceutical Intermediate

For researchers and scientists engaged in the intricate process of drug development, the accessibility and quality of starting materials are paramount. Ethyl 4-chloro-2-methylquinoline-6-carboxylate, a key heterocyclic building block, is integral to the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth analysis of its commercial availability, discusses the underlying synthetic pathways that influence its supply, and outlines critical quality control parameters for its effective use in research and development.

The Significance of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The specific substitutions on the quinoline ring system, such as the chloro, methyl, and carboxylate groups in Ethyl 4-chloro-2-methylquinoline-6-carboxylate, allow for further chemical modifications to modulate the compound's pharmacokinetic and pharmacodynamic properties. This makes it a valuable intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization.

Commercial Availability and Sourcing

Ethyl 4-chloro-2-methylquinoline-6-carboxylate is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. These suppliers typically offer the compound in various purities and quantities, catering to the needs of both small-scale academic research and larger-scale preclinical development.

Below is a summary of representative commercial sources for Ethyl 4-chloro-2-methylquinoline-6-carboxylate:

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | Multiple (e.g., BBO000022, JRD1624) | Varies | Milligrams to Grams | 100375-87-9 |

| Lead Sciences | BD01185560 | 97% | 100mg, 250mg, 1g | 100375-87-9[3] |

| BLDpharm | BD01185560 | 97% | 100mg, 250mg, 1g | 100375-87-9[3] |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

When selecting a supplier, it is crucial to consider not only the cost but also the provided analytical data, such as NMR and HPLC, to ensure the identity and purity of the compound. For drug development applications, consistency between batches is also a critical factor.

Synthetic Routes and their Implications on Availability

While readily available from commercial sources, understanding the synthetic pathways to Ethyl 4-chloro-2-methylquinoline-6-carboxylate can provide valuable insights into potential impurities and cost-determining factors. The synthesis of quinoline derivatives often involves well-established named reactions. A plausible general synthetic workflow is outlined below.

Figure 1: A generalized synthetic workflow for Ethyl 4-chloro-2-methylquinoline-6-carboxylate.

The choice of starting materials and reaction conditions can influence the impurity profile of the final product. For instance, incomplete chlorination could result in the presence of the corresponding 4-hydroxyquinoline precursor. Researchers should be aware of such potential impurities and may need to perform additional purification steps depending on the sensitivity of their downstream applications.

Quality Control and Characterization

For drug development professionals, rigorous quality control of starting materials is non-negotiable. The following experimental protocols are essential for verifying the identity, purity, and stability of Ethyl 4-chloro-2-methylquinoline-6-carboxylate.

Identity Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, confirming the presence of the ethyl ester, methyl group, and the aromatic protons of the quinoline ring.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound, confirming its elemental composition.

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

-

A crucial technique for determining the purity of the compound and identifying any potential impurities. A typical protocol would involve:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid).

-

Detection: UV detection at a wavelength where the quinoline core has strong absorbance (e.g., 254 nm).

-

Quantification: The peak area of the main compound relative to the total peak area gives the purity.

-

Physical Properties

Melting Point:

-

A sharp melting point range is indicative of high purity.

The logical relationship for ensuring the quality of the starting material for a downstream synthetic application is illustrated in the following diagram.

Figure 2: Decision workflow for quality control of Ethyl 4-chloro-2-methylquinoline-6-carboxylate.

Conclusion

Ethyl 4-chloro-2-methylquinoline-6-carboxylate is a readily available and valuable building block for the synthesis of novel compounds in drug discovery. A thorough understanding of its commercial sources, the implications of its synthetic background, and rigorous quality control are essential for its effective and reliable use in research and development. By following the guidelines outlined in this technical guide, researchers can confidently source and utilize this key intermediate in their quest for new therapeutic agents.

References

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

- 4-chloro-2-methylquinoline-6-carboxyl

- Ethyl 4-chloro-2-methylquinoline-6-carboxyl

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 4-chloro-2-methylquinoline-6-carboxylate - Lead Sciences [lead-sciences.com]

A Comprehensive Technical Guide to Ethyl 4-chloro-2-methylquinoline-6-carboxylate: Nomenclature, Properties, Synthesis, and Applications

Executive Summary: This guide provides an in-depth analysis of ethyl 4-chloro-2-methylquinoline-6-carboxylate, a key heterocyclic compound in medicinal chemistry and materials science. We will dissect its formal IUPAC nomenclature, detail its physicochemical properties, present a validated synthetic workflow, and explore its applications as a versatile scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a technical understanding of this important chemical intermediate.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1] First isolated from coal tar in 1834, this heterocyclic aromatic compound is the core structure of numerous natural alkaloids, most famously quinine, a potent antimalarial agent.[1][2] The versatility of the quinoline core allows for a wide range of chemical modifications, leading to derivatives with diverse and potent biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[3]

Ethyl 4-chloro-2-methylquinoline-6-carboxylate is a synthetically valuable derivative. Its specific substitution pattern—featuring a reactive chlorine atom, a methyl group, and an ethyl ester—makes it an ideal starting material for building more complex molecules and exploring structure-activity relationships (SAR) in drug development programs. The chlorine at the 4-position is particularly important as it provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of various functional groups to modulate biological activity.

Definitive Identification and Physicochemical Properties

Accurate identification is critical for any chemical compound used in research and development. This section provides the definitive nomenclature and key physical and chemical data for ethyl 4-chloro-2-methylquinoline-6-carboxylate.

IUPAC Nomenclature and Structural Elucidation

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is ethyl 4-chloro-2-methylquinoline-6-carboxylate . This name is derived by following a systematic set of rules:

-

Parent Heterocycle : The core structure is a fused bicyclic system of benzene and pyridine, which is named quinoline .[2]

-

Numbering : The quinoline ring is numbered starting from the nitrogen atom as position 1. The numbering proceeds through the pyridine ring first and then continues into the benzene ring. The fusion carbons are not numbered directly but are used to define the ring positions.[4][5]

-

Substituents : The molecule has three substituents attached to the quinoline core:

-

A chloro group at position 4.

-

A methyl group at position 2.

-

An ethyl carboxylate group (an ester) at position 6.

-

-

Assembly : The substituents are listed alphabetically (chloro, methyl) followed by the parent name. The ester group at the principal position is cited at the end.

The resulting structure is unambiguously defined by this nomenclature.

Caption: IUPAC Numbering of the Ethyl 4-chloro-2-methylquinoline-6-carboxylate structure.

Chemical Identifiers and Properties

Quantitative data provides a clear profile of the compound for experimental and regulatory purposes.

| Property | Value | Source |

| IUPAC Name | Ethyl 4-chloro-2-methylquinoline-6-carboxylate | - |

| CAS Number | 100375-87-9 | [6] |

| Molecular Formula | C₁₃H₁₂ClNO₂ | [6] |

| Molecular Weight | 249.69 g/mol | [6] |

| MDL Number | MFCD01143213 | [6] |

| PubChem Substance ID | 329819186 | [6] |

Synthetic Strategies and Methodologies

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing reliable routes to the core structure.[1][7] The choice of method often depends on the availability of starting materials and the desired substitution pattern. For a structure like ethyl 4-chloro-2-methylquinoline-6-carboxylate, a Gould-Jacobs or a related cyclization approach is highly effective.

Rationale for Synthetic Design

The Gould-Jacobs reaction provides a powerful method for synthesizing 4-hydroxyquinolines (also known as 4-quinolinones), which are key precursors to 4-chloroquinolines. The general strategy involves:

-

Condensation: An appropriately substituted aniline is reacted with a β-ketoester or a similar 1,3-dicarbonyl compound.

-

Cyclization: The resulting intermediate is subjected to thermal or acid-catalyzed cyclization to form the 4-hydroxyquinoline ring system.

-

Chlorination: The 4-hydroxy group is then converted to the target 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

This sequence is highly reliable and allows for the introduction of substituents on the benzenoid ring via the choice of the starting aniline.

Exemplary Synthetic Protocol

The following is a generalized, multi-step protocol for the synthesis of ethyl 4-chloro-2-methylquinoline-6-carboxylate.

Step 1: Synthesis of Ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate

-

Reactants: Ethyl 4-aminobenzoate and ethyl acetoacetate.

-

Procedure: A mixture of ethyl 4-aminobenzoate (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated, often with a catalytic amount of acid (e.g., acetic acid), to drive the condensation reaction, typically with removal of water. The reaction is monitored by TLC or LC-MS until the starting aniline is consumed. The crude product is often purified by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

-

Reactant: Ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate.

-

Procedure: The product from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to high temperatures (typically 240-260 °C). This thermal cyclization results in the formation of the quinolinone ring system. After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product, which is then collected by filtration.

Step 3: Synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate

-

Reactant: Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate.

-

Procedure: The 4-hydroxyquinoline from Step 2 is treated with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base like triethylamine or N,N-dimethylaniline. The mixture is heated to reflux for several hours.[8] After completion, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto ice. The resulting precipitate is filtered, washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize residual acid, and then dried. The final product can be purified by recrystallization from a suitable solvent like ethanol.[9]

Synthetic Workflow Visualization

Caption: A generalized synthetic workflow for the target compound.

Applications in Research and Drug Development

The utility of ethyl 4-chloro-2-methylquinoline-6-carboxylate stems from its identity as a versatile chemical intermediate. Its functional groups are strategically positioned to allow for systematic chemical modification in the pursuit of new therapeutic agents.

A Scaffold for Chemical Diversification

-

C4 Position (Chloro Group): The chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, to generate large libraries of novel compounds for biological screening. This is a cornerstone of modern medicinal chemistry for exploring SAR.

-

C6 Position (Ester Group): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or be used as a handle for attaching other functionalities.

-

C2 Position (Methyl Group): While less reactive, the methyl group can influence the electronic properties and steric profile of the molecule, which can be crucial for binding to biological targets.

Potential Biological and Therapeutic Activities

While the specific biological profile of this exact compound requires experimental validation, the quinoline class is rich in biological activity.[3] Derivatives are known to act as:

-

Anticancer Agents: Many quinoline-based compounds function as tyrosine kinase inhibitors or DNA intercalating agents.

-

Antimalarial Drugs: Following the legacy of quinine, synthetic quinolines like chloroquine remain important, and new derivatives are constantly being explored to combat drug resistance.

-

Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory effects, sometimes outperforming established drugs in preclinical models.[10]

The substitution pattern of ethyl 4-chloro-2-methylquinoline-6-carboxylate makes it an attractive starting point for developing novel candidates in these and other therapeutic areas.

Role in the Drug Discovery Pipeline

This compound fits into the early stages of the drug discovery process, serving as a key building block for creating a diverse chemical library.

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

Ethyl 4-chloro-2-methylquinoline-6-carboxylate is more than just a chemical with a complex name. It is a strategically designed molecule that serves as a powerful tool for chemists and drug discovery scientists. Its definitive IUPAC name reflects a precise arrangement of functional groups that impart high synthetic utility. By understanding its properties, synthesis, and potential applications, researchers can leverage this versatile scaffold to construct novel molecules with the potential to become next-generation therapeutics and advanced materials.

References

-

Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-